8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Description
Properties
IUPAC Name |
8-methyl-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-2-7-18-16(10-13)20(24)17-12-22(9-8-19(17)21-18)11-14-3-5-15(6-4-14)23(25)26/h2-7,10H,8-9,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQGTCRDBUCYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex naphthyridine framework with a nitrobenzyl substituent. Its molecular formula is , and it has notable lipophilicity due to the presence of the methyl and nitro groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of naphthyridine compounds can inhibit bacterial growth. The presence of the nitro group is often associated with enhanced antimicrobial properties.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Monoamine Oxidase (MAO) Inhibition : Compounds similar to this compound have been studied for their ability to inhibit MAO enzymes, which play a crucial role in neurotransmitter metabolism.
Case Studies
- MAO Inhibition Study : In a study published in Molecules, derivatives were synthesized and evaluated for their MAO inhibitory activities. Certain compounds achieved IC50 values in the low micromolar range, indicating potential as therapeutic agents for neurological disorders .
- Anticancer Activity : A series of naphthyridine derivatives were tested against human cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values as low as 5 μM against breast cancer cells .
- Antimicrobial Testing : A recent screening revealed that certain nitro-substituted naphthyridines had broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The nitro group may enhance binding affinity to target enzymes such as MAOs or kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells leading to apoptosis.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds related to 8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. For instance, derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria have been synthesized and tested. The minimum inhibitory concentration (MIC) values for these compounds often show superior efficacy compared to traditional antibiotics like ciprofloxacin .
2. Anticancer Properties
Compounds within the naphthyridine family have been evaluated for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways . The structure-activity relationship (SAR) studies have highlighted the importance of substituents on the naphthyridine scaffold in enhancing cytotoxicity against cancer cell lines.
3. Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Some studies have investigated its effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. These findings open avenues for further research into its role as a therapeutic agent in psychiatric disorders .
Synthesis Methodologies
1. Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to generate complex molecules in fewer steps. Recent advancements in MCRs have led to improved yields and reduced reaction times .
2. Microwave-Assisted Synthesis
Microwave-assisted techniques have been employed to enhance the synthesis process of naphthyridine derivatives. This method allows for rapid heating and improved reaction conditions, resulting in higher yields and purity of the desired products . The microwave approach has shown promise in scaling up production while maintaining the quality of the compounds.
Case Studies
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzo[b]naphthyridine core allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Key Structural Insights :
- Electron-Withdrawing Groups (NO₂, F, Cl): The nitro group in the target compound may facilitate electrophilic interactions in biological systems, whereas fluorine and chlorine balance reactivity with stability .
- Alkyl Groups (Methyl, Ethyl) : These substituents modulate lipophilicity, influencing membrane permeability and pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving Pd-catalyzed cross-coupling reactions, intramolecular hetero-Diels-Alder cyclizations, or nucleophilic substitutions. For instance, copper bromide-catalyzed [4+2] cycloadditions have been used to construct the naphthyridine core . Substituents like the 4-nitrobenzyl group are typically introduced via alkylation or reductive amination under controlled pH and temperature .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H and C) are critical for structural confirmation. Infrared (IR) spectroscopy helps identify functional groups (e.g., carbonyl stretches). Thin-layer chromatography (TLC) is used to monitor reaction progress, while melting point analysis ensures purity .
Q. What in vitro assays are suitable for initial pharmacological evaluation?
- Methodological Answer : Cytotoxicity assays against human tumor cell lines (e.g., MTT or SRB assays) are standard. Dose-response curves (IC values) should be generated using serial dilutions, with positive controls like doxorubicin. Cell lines with diverse genetic backgrounds (e.g., HeLa, MCF-7) ensure broad activity assessment .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Systematic screening of catalysts (e.g., Pd(OAc) vs. CuBr), solvents (DMF vs. dichloromethane), and temperatures (75°C vs. reflux) is essential. For example, using KCO as a base in DMF at 75°C improved alkylation efficiency in related naphthyridines . Reaction monitoring via HPLC or GC-MS helps identify bottlenecks .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. Compare experimental HRMS data with theoretical values (±5 ppm tolerance). Recrystallization or preparative HPLC can isolate pure isomers for unambiguous assignment .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer : Modify substituents systematically (e.g., nitrobenzyl → fluorobenzyl) and evaluate changes in bioactivity. Use computational tools (e.g., molecular docking) to predict binding affinities to targets like topoisomerases. Correlate logP values (HPLC-derived) with cytotoxicity to assess hydrophobicity-activity relationships .
Q. How to address discrepancies in biological activity across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. Validate results using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity). Meta-analyses of published IC values can identify trends obscured by methodological differences .
Q. What computational methods aid in mechanistic studies?
- Methodological Answer : Density functional theory (DFT) calculations predict reactive intermediates in synthesis. Molecular dynamics simulations model protein-ligand interactions (e.g., with kinases). QSAR models integrate electronic (HOMO-LUMO) and steric parameters to rationalize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
